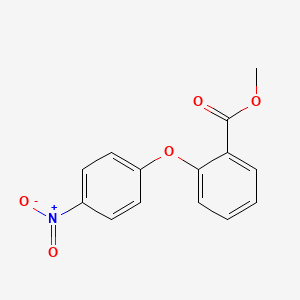

Methyl 2-(4-nitrophenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-nitrophenoxy)benzoate is a chemical compound that is part of a broader class of organic molecules that contain a benzoate ester functional group and a nitroaromatic moiety. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where a halogenated benzoate reacts with a phenol derivative. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate was achieved by acyl chlorination, condensation, and cyclization of 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate . These methods could potentially be adapted for the synthesis of methyl 2-(4-nitrophenoxy)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-nitrophenoxy)benzoate has been determined using X-ray diffraction. For example, the structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene, which shares a similar nitrophenoxy benzoate structure, was analyzed and found to have a twist-nitro-distal conformation . This suggests that methyl 2-(4-nitrophenoxy)benzoate may also exhibit interesting conformational characteristics due to the presence of the nitro group and its interaction with the ester group.

Chemical Reactions Analysis

Compounds with nitro groups, such as 4-nitrophenol derivatives, can undergo various chemical reactions, including nitration with nitrogen dioxide to form dinitrophenol or dienone products . These reactions are influenced by the presence of other substituents on the phenol ring and the reaction conditions. The reactivity of the nitro group in methyl 2-(4-nitrophenoxy)benzoate could be explored in similar nitration reactions or in reductive processes to yield amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are often characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR, as well as by computational methods to predict properties like nonlinear optical behavior . The presence of the nitro group can significantly affect the electronic properties of the molecule, as seen in the keto-enol tautomerism of nitrophenol derivatives . The properties of methyl 2-(4-nitrophenoxy)benzoate could be similarly analyzed to understand its potential applications.

Applications De Recherche Scientifique

-

Methods of Application or Experimental Procedures : The preparation of 18F-labelled peptides, which are often used in PET imaging, is typically a complex and multistep procedure . The process involves the use of a pre-labelled synthon (prosthetic groups) as sensitive biomolecules cannot tolerate the harsh radiofluorination conditions . The use of 4-nitrophenyl (PNP) activated esters, such as Methyl 2-(4-nitrophenoxy)benzoate, has been described to rapidly prepare 18F-labelled acylation synthons in one step .

-

Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This method simplifies the preparation of 18F-labelled peptides, making the process less time-consuming and more efficient .

Safety And Hazards

“Methyl 2-(4-nitrophenoxy)benzoate” is classified as a warning substance with hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

methyl 2-(4-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVIPSBIFWHOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377166 |

Source

|

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-nitrophenoxy)benzoate | |

CAS RN |

212189-50-9 |

Source

|

| Record name | Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212189-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)